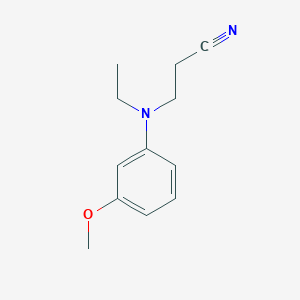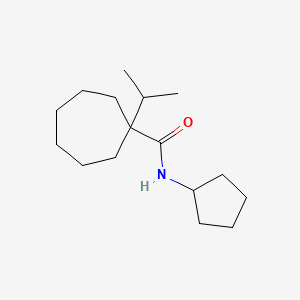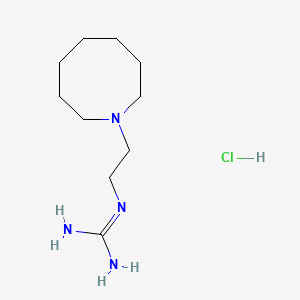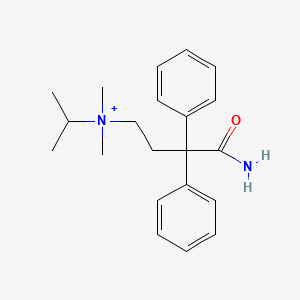
(s)-a-Benzylmalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-a-Benzylmalic acid is a chiral compound that belongs to the family of malic acids It is characterized by the presence of a benzyl group attached to the alpha carbon of the malic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
(s)-a-Benzylmalic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis using chiral catalysts. For instance, the enantioselective hydrogenation of benzylidene malonate esters can yield this compound under specific conditions. Another method includes the use of chiral auxiliaries in the alkylation of malic acid derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrogenation, and crystallization. The choice of catalysts and solvents plays a crucial role in the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(s)-a-Benzylmalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylidene malonate.
Reduction: Reduction reactions can yield derivatives with different functional groups.
Substitution: The benzyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylidene malonate, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(s)-a-Benzylmalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (s)-a-Benzylmalic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in metabolic pathways, influencing the production of key metabolites. The benzyl group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Malic acid: A simpler analog without the benzyl group.
Benzylmalonic acid: Similar structure but with different functional groups.
Benzylsuccinic acid: Another related compound with distinct properties.
Uniqueness
(s)-a-Benzylmalic acid is unique due to its chiral nature and the presence of the benzyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(2S)-2-benzyl-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C11H12O5/c12-9(13)7-11(16,10(14)15)6-8-4-2-1-3-5-8/h1-5,16H,6-7H2,(H,12,13)(H,14,15)/t11-/m0/s1 |
InChI Key |
ZNAJIKYTBCGAQQ-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@](CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


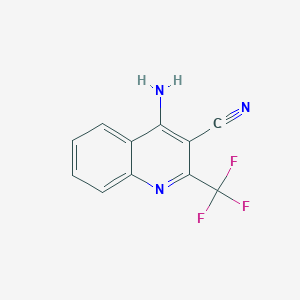
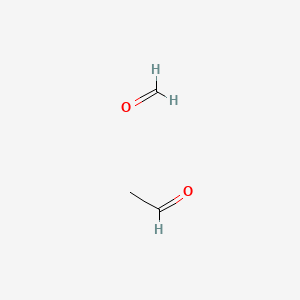


![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)
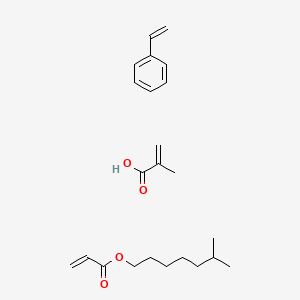
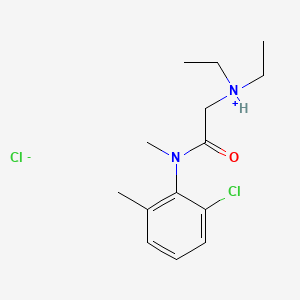

![[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)](/img/structure/B13764744.png)
